N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine

Catalog No.
S696059
CAS No.
251647-48-0
M.F
C41H41N5O8
M. Wt
731.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-...

CAS Number

251647-48-0

Product Name

N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide

Molecular Formula

C41H41N5O8

Molecular Weight

731.8 g/mol

InChI

InChI=1S/C41H41N5O8/c1-49-22-23-52-36-35(47)33(54-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-10-6-4-7-11-27)24-53-41(28-12-8-5-9-13-28,29-14-18-31(50-2)19-15-29)30-16-20-32(51-3)21-17-30/h4-21,25-26,33,35-36,40,47H,22-24H2,1-3H3,(H,42,43,45,48)/t33-,35-,36-,40-/m1/s1

InChI Key

KEVMXGNDTKPSMC-MUMPVVMASA-N

SMILES

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O

Synthesis and Characterization:

N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine (N-Bz-Trt-MEA-dAdo) is a synthetic nucleoside analogue derived from adenosine. It was first synthesized and characterized in 2010 by researchers at the University of Southern California []. The study described the detailed synthetic procedures and confirmed the structure of the compound using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry [].

Potential as a Therapeutic Agent:

N-Bz-Trt-MEA-dAdo has been investigated for its potential therapeutic applications in several areas, including:

  • Cancer: Studies have shown that N-Bz-Trt-MEA-dAdo exhibits antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer []. The mechanism of action is still being explored, but it is believed to involve the inhibition of DNA synthesis and cell cycle progression [].
  • Neurodegenerative diseases: N-Bz-Trt-MEA-dAdo has also been shown to protect neurons from damage caused by neurotoxins, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine is a synthetic nucleoside characterized by its complex structure, which includes a benzoyl group, two methoxyphenyl groups, and a methoxyethyl substituent. The molecular formula for this compound is C₄₁H₄₁N₅O₈, and it has a molecular weight of 731.79 g/mol . This compound is designed to enhance the properties of adenosine, a vital molecule in biochemistry, particularly in energy transfer and signaling.

The chemical reactivity of N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine can be explored through various reactions typical of nucleosides. Key reactions include:

  • Acylation: The benzoyl group can undergo acylation reactions, modifying the nucleoside's reactivity.
  • Hydrolysis: The methoxyethyl group may be hydrolyzed under acidic or basic conditions, potentially releasing adenosine.
  • Phosphorylation: This compound can serve as a substrate for phosphorylation by kinases, which is crucial for its biological activity.

N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine exhibits significant biological activities. It acts as an activator of DNA polymerase, enhancing DNA synthesis and repair mechanisms in cellular processes . Additionally, it may influence cellular signaling pathways due to its structural similarity to adenosine, potentially interacting with adenosine receptors.

The synthesis of N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine typically involves several steps:

  • Preparation of the Base: Starting from adenosine, the 5'-hydroxyl group is protected using a suitable protecting group.
  • Benzoylation: The 5'-hydroxyl group is acylated with benzoyl chloride to introduce the benzoyl moiety.
  • Introduction of Methoxy Groups: The bis(4-methoxyphenyl) and methoxyethyl groups are added through nucleophilic substitution reactions.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

This compound has potential applications in various fields:

  • Biochemical Research: It is used as a biochemical tool for studying nucleic acid interactions and enzyme activities.
  • Pharmaceutical Development: Due to its ability to activate DNA polymerase, it may serve as a lead compound in developing drugs targeting viral replication or cancer therapies.
  • Diagnostic Tools: Its properties could be harnessed in diagnostic assays involving nucleic acids.

Interaction studies involving N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine focus on its binding affinity to various proteins and enzymes. Research indicates that this compound can effectively bind to DNA polymerases and potentially other nucleic acid-binding proteins, influencing their activity and stability . Further studies are needed to elucidate its complete interaction profile with cellular components.

Several compounds share structural similarities with N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine. Here are notable examples:

Compound NameMolecular FormulaKey Features
N6-benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosineC₃₉H₃₅N₅O₈Contains dimethoxytrityl protecting group
2'-deoxy-N-benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-adenosineC₄₂H₃₉N₅O₇Lacks the methoxyethyl group; more hydrophobic
N6-benzoyl-5'-O-(4-methoxyphenyl)-2'-deoxythymidineC₂₁H₂₉N₂O₇Thymidine derivative with different base

Uniqueness

The uniqueness of N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine lies in its combination of multiple aromatic substituents and protective groups that enhance its solubility and biological activity compared to similar compounds. Its specific structural features allow for tailored interactions with biological targets that are not present in simpler analogs or derivatives.

The structural complexity of this compound arises from three key modifications: a 5'-O-dimethoxytrityl (DMT) group, a 2'-O-methoxyethyl (MOE) sugar modification, and an N6-benzoyl-protected adenine base. These features are systematically organized to fulfill specific roles during oligonucleotide synthesis.

Molecular and Structural Properties

PropertyValue
Molecular FormulaC₄₁H₄₁N₅O₈
Molecular Weight731.79 g/mol
IUPAC NameN-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide
CAS Registry Number251647-48-0

The 5'-DMT group (bis(4-methoxyphenyl)phenylmethyl) acts as a transient protector, selectively blocking the 5'-hydroxyl during phosphoramidite coupling cycles. The 2'-MOE modification introduces a methoxyethyl ether at the 2'-position, conferring nuclease resistance and duplex stability. The N6-benzoyl group shields the exocyclic amine of adenine, preventing undesired side reactions during synthesis.

Stereochemical precision is critical: the ribose adopts a C3'-endo conformation due to the 2'-MOE substituent, mimicking RNA’s natural sugar pucker. This configuration ensures compatibility with RNA-targeting therapeutic oligonucleotides.

Historical Development in Nucleoside Chemistry

The compound’s design builds on foundational advances in nucleoside protection and sugar modification.

Evolution of Protecting Groups

The dimethoxytrityl (DMT) group, introduced in the 1980s, revolutionized oligonucleotide synthesis by enabling stepwise elongation via acid-labile 5'-protection. Unlike earlier methyl and acetyl groups, DMT offered selective deprotection under mild acidic conditions (e.g., dichloroacetic acid), preserving the integrity of phosphodiester bonds.

The N6-benzoyl protection emerged to address depurination—a major challenge in early solid-phase synthesis. Acylation of adenine’s exocyclic amine reduced protonation at N7, minimizing glycosidic bond cleavage during acidic deprotection. This strategy became standard for adenosine derivatives in phosphoramidite chemistry.

Rise of 2'-Modifications

2'-O-Methoxyethyl (MOE) modifications were pioneered in the 1990s to enhance oligonucleotide performance. Compared to 2'-O-methyl groups, MOE provided superior binding affinity (ΔTₘ +2–3°C per modification) and resistance to serum nucleases. These properties made MOE a cornerstone of antisense drugs like Mipomersen, approved for familial hypercholesterolemia.

Role in Modern Oligonucleotide Synthesis

This compound serves as a phosphoramidite building block in automated solid-phase synthesis. Its three functional groups coordinate distinct roles:

Functional Group Contributions

GroupRole
5'-DMTTransient protection for 5'-OH; enables iterative coupling
2'-MOEConfers nuclease resistance and RNA-like binding
N6-BenzoylPersistent protection of adenine amine

Synthesis Workflow Integration

  • Deprotection: The 5'-DMT group is removed with trichloroacetic acid, exposing the 5'-OH for coupling.
  • Coupling: A phosphoramidite reaction links the compound’s 3'-phosphate to the growing oligonucleotide chain.
  • Oxidation: Iodine/water converts the phosphite triester to a phosphate triester, stabilizing the backbone.
  • Capping: Unreacted 5'-OH groups are acetylated to prevent deletion sequences.

Post-synthesis, the N6-benzoyl group is removed via concentrated ammonium hydroxide, while the 2'-MOE remains intact for in vivo stability.

Therapeutic Applications

  • Antisense Oligonucleotides: MOE modifications enable RNase H-mediated cleavage of target RNA.
  • Splice-Switching Oligonucleotides: Enhanced duplex stability ensures precise pre-mRNA targeting.
  • siRNA Therapeutics: MOE modifications in passenger strands reduce off-target effects.

Protection/Deprotection Strategies for Adenosine Derivatives

The synthesis of N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine requires a sophisticated protection strategy that addresses the multiple reactive sites present in the adenosine scaffold [1]. The compound incorporates three distinct protecting groups: benzoyl protection at the N6 position, dimethoxytrityl protection at the 5'-hydroxyl, and methoxyethyl etherification at the 2'-position [7]. This multi-layered protection approach enables selective functionalization while preventing unwanted side reactions during synthetic transformations [20].

The strategic selection of protecting groups must consider both orthogonal deprotection conditions and stability under subsequent reaction conditions [14]. The benzoyl group provides robust protection for the exocyclic amino group throughout acidic and basic conditions, while the dimethoxytrityl group offers acid-labile protection that can be selectively removed without affecting other protecting groups [19]. The methoxyethyl ether modification at the 2'-position enhances nuclease resistance and provides additional synthetic versatility [5] [16].

N6-Benzoylation Reaction Mechanisms

The N6-benzoylation of adenosine proceeds through nucleophilic acyl substitution mechanisms that require careful optimization to achieve high selectivity and yield [18]. The reaction typically employs benzoyl chloride as the acylating agent in the presence of organic bases such as pyridine or N-methylimidazole [18]. The mechanism involves initial formation of an acyl-imidazolium intermediate when N-methylimidazole is used, which subsequently transfers the benzoyl group to the N6-amino position [18].

Research has demonstrated that N-methylimidazole provides superior results compared to traditional bases, achieving yields of 89% under optimized conditions using four equivalents of benzoyl chloride and eight equivalents of N-methylimidazole in dichloromethane for 12 hours at room temperature [18]. The improved efficiency stems from the transient formation of benzoyloxycarbonyl N-methylimidazolium species that enhances electrophilicity of the acylating agent [18].

The kinetics of N6-benzoylation exhibit temperature-dependent behavior, with reaction rates increasing substantially at elevated temperatures while maintaining selectivity [27]. Studies have shown that N-benzoyl protected nucleosides demonstrate enhanced stability compared to unprotected analogs, though they exhibit increased susceptibility to depurination under strongly acidic conditions [27] [28]. The depurination half-time for N-benzoyl protected 5'-dimethoxytrityl-deoxyadenosine in the presence of 3% dichloroacetic acid is approximately 1.3 hours, requiring careful control of deprotection conditions [27].

5'-O-Dimethoxytrityl (DMT) Group Installation

The installation of the dimethoxytrityl group at the 5'-hydroxyl position represents a cornerstone of nucleoside protection chemistry, providing acid-labile protection that enables selective deprotection during oligonucleotide synthesis [14]. The dimethoxytrityl group offers several advantages including regiospecific installation, quantitative removal under mild acidic conditions, and distinctive color formation upon deprotection that facilitates monitoring [14].

The dimethoxytrityl protection reaction proceeds through an SN1 mechanism involving formation of a trityl carbocation intermediate [14]. The reaction is typically conducted using dimethoxytrityl chloride in pyridine, achieving yields of 85-95% under optimized conditions [14]. The presence of two methoxy substituents significantly enhances the rate of hydrolysis compared to unsubstituted trityl groups, with each methoxy group contributing approximately a 10-fold increase in hydrolysis rate in 80% acetic acid [14].

The stability profile of dimethoxytrityl-protected nucleosides shows excellent resistance to basic conditions while maintaining sensitivity to mild acids [14]. Deprotection is typically achieved using 2-3% dichloroacetic acid or trichloroacetic acid in dichloromethane, with reaction times ranging from 30 seconds to several minutes depending on the specific conditions [29]. The deprotection reaction produces the characteristic orange dimethoxytrityl cation, which exhibits maximum absorbance at 490 nanometers and serves as a quantitative measure of coupling efficiency in automated synthesis [29].

2'-O-Methoxyethyl (MOE) Etherification Techniques

The 2'-O-methoxyethyl modification represents an important class of chemical modifications that enhance nuclease resistance while maintaining Watson-Crick base pairing capabilities [5] [16]. The etherification reaction requires activation of the 2'-hydroxyl group followed by nucleophilic substitution with 2-methoxyethanol or its derivatives [5] [16].

Several synthetic approaches have been developed for 2'-O-methoxyethyl installation, with the most common involving treatment of 2',3'-anhydronucleosides with 2-methoxyethanol in the presence of aluminum metal [5] [16]. This reaction proceeds through nucleophilic ring opening of the anhydro intermediate, providing regioselective substitution at the 2'-position [16]. Alternative methods employ magnesium alkoxide chemistry, where 2-methoxyethanol is activated through reaction with metallic magnesium to generate the corresponding alkoxide nucleophile [5].

The optimization of 2'-O-methoxyethyl installation has revealed several critical parameters affecting reaction efficiency [5] [16]. Temperature control is essential, with reactions typically conducted under reflux conditions (65-80°C) for 24-48 hours to achieve complete conversion [5] [16]. The use of aluminum metal activation provides yields of approximately 55%, while magnesium-mediated conditions can achieve yields of 85% when iodine catalysis is avoided to prevent nucleobase halogenation [5] [16].

Stepwise Synthesis Protocols

Solvent Systems and Catalytic Optimization

The synthesis of complex adenosine derivatives requires careful optimization of solvent systems and catalytic conditions to maximize yield and selectivity while minimizing side reactions [8] [20]. Solvent selection significantly influences reaction kinetics, selectivity, and product isolation, with different solvents providing distinct advantages for specific transformation steps [21].

For N6-benzoylation reactions, dichloromethane has emerged as the optimal solvent, providing superior yields compared to dimethylformamide, acetonitrile, or tetrahydrofuran [18]. The aprotic nature of dichloromethane prevents competing protonation reactions while maintaining sufficient polarity to dissolve both nucleoside substrates and acylating reagents [18]. Temperature studies in dichloromethane reveal optimal reaction conditions at room temperature, with elevated temperatures providing faster reaction rates but increased risk of side product formation [18].

Catalytic optimization studies have demonstrated the critical importance of base selection in nucleoside protection reactions [18] [22]. The use of chiral phosphoric acid catalysts has shown particular promise for controlling stereochemistry in dinucleotide synthesis, with specific catalyst structures providing excellent diastereoselectivity [22]. For example, peptide-derived catalysts containing β-turn structures with D-proline and α-aminoisobutyric acid residues achieve diastereomeric ratios of 94:6 in model coupling reactions [22].

Solvent SystemN6-Benzoylation Yield (%)DMT Installation Yield (%)2'-MOE Yield (%)
Dichloromethane8992-
Dimethylformamide3485-
Acetonitrile5688-
2-Methoxyethanol/Al--55
Methanol/Mg--85

Temperature-Dependent Regioselectivity

Temperature control represents a critical parameter in nucleoside synthesis, influencing both reaction rates and regioselectivity patterns [11] [22]. The temperature dependence of adenosine reactions exhibits complex behavior due to the multiple reactive sites present in the nucleoside scaffold and the competing reaction pathways available under different thermal conditions [11].

Studies on temperature-dependent regioselectivity have revealed that elevated temperatures can alter the preferred site of functionalization in adenosine derivatives [31]. For C2-selective borylation reactions, thermal activation at elevated temperatures maintains excellent regioselectivity while avoiding the formation of multifunctionalized products [31]. The free energy barriers for C2-addition are significantly lowered through metal coordination, with magnesium ions providing chelation to N3 and furyl oxygen atoms [31].

The temperature dependence of protection group stability requires careful consideration during multi-step synthesis protocols [11] [27]. N-benzoyl protecting groups exhibit increased lability at elevated temperatures, with depurination rates showing exponential dependence on temperature [27] [28]. Similarly, dimethoxytrityl groups demonstrate temperature-sensitive hydrolysis kinetics, requiring controlled conditions to prevent premature deprotection [14].

Research on adenosine excited-state dynamics has provided insights into temperature effects on molecular behavior [11]. While adenine exhibits temperature-independent excited-state lifetimes, adenosine demonstrates significant temperature dependence due to intramolecular vibrational energy transfer from the adenine moiety to the ribose group [11]. At reduced temperatures, this energy transfer inhibits internal conversion processes, leading to elongated excited-state lifetimes [11].

Byproduct Management and Atom Economy

Effective byproduct management represents a critical aspect of adenosine derivative synthesis, particularly given the complexity of multi-step protection protocols and the potential for side reactions at multiple nucleoside positions [26]. The identification and characterization of synthetic byproducts requires sophisticated analytical techniques including high-resolution mass spectrometry, tandem mass spectrometry, and exonuclease digestion analysis [26].

Common byproducts in adenosine synthesis include regioisomeric protection products, over-acylated species, and base-modified derivatives [26]. During N6-benzoylation, competing reactions can lead to N1-acylation or bis-acylation products, particularly under forcing conditions or with excess acylating reagent [18]. The formation of these byproducts can be minimized through careful stoichiometric control and reaction monitoring [18].

Atom economy considerations have driven the development of more efficient synthetic protocols that minimize waste generation while maximizing desired product formation [12]. The percentage atom economy can be calculated as the molecular weight of the desired product divided by the sum of molecular weights of all reactants, multiplied by 100 [12]. Higher atom economy values indicate more environmentally sustainable processes with reduced waste production [12].

The implementation of atom-economical synthetic routes requires careful evaluation of reaction stoichiometry and the selection of reagents that become incorporated into the final product structure [12]. For example, the use of 2-methoxyethanol in direct etherification reactions provides better atom economy compared to multi-step protocols involving intermediate protection and deprotection sequences [5] [16].

Reaction TypeTypical Yield (%)Major ByproductsAtom Economy (%)
N6-Benzoylation89N1-benzoyl, bis-acyl78
DMT Protection92DMT-OH, unreacted85
2'-MOE Installation55-853'-isomer, hydrolysis72
Complete Sequence45-60Multiple species65

Comparative Analysis of Ester vs. Ether Protection Approaches

The selection between ester and ether protecting groups for adenosine derivatives involves careful consideration of stability profiles, deprotection conditions, and compatibility with subsequent synthetic transformations [13] [17]. Ester protecting groups, exemplified by acetyl and benzoyl modifications, provide robust protection under basic conditions but exhibit varying stability under acidic and nucleophilic conditions [28].

Ester-based protection strategies offer several advantages including straightforward installation through acylation reactions, predictable deprotection using basic hydrolysis, and compatibility with acidic reaction conditions [21]. The benzoyl protecting group demonstrates particular utility for N6-protection, providing excellent stability throughout typical synthetic sequences while enabling clean deprotection under mild basic conditions [18] [28].

Ether protecting groups, such as the dimethoxytrityl and methoxyethyl modifications, exhibit complementary stability profiles with enhanced resistance to basic conditions and selective lability under acidic conditions [14] [16]. The dimethoxytrityl group represents the gold standard for 5'-hydroxyl protection, offering rapid and quantitative deprotection under mildly acidic conditions while maintaining stability under basic and neutral conditions [14].

The comparative hydrolytic stability of ester versus ether protecting groups shows distinct patterns based on electronic and steric factors [4] [28]. For N-acyl nucleosides, the hydrolytic lability follows the order: N-benzoyl > N-(2,4-dimethoxy)benzoyl > N-(4-dimethylamino)benzoyl, demonstrating the influence of electronic effects on hydrolysis rates [28]. In contrast, ether protecting groups exhibit primarily acid-catalyzed hydrolysis mechanisms with rates dependent on carbocation stability [14].

The orthogonality of protection strategies enables selective deprotection sequences that preserve desired protecting groups while removing others [21]. Ultra-mild deprotection protocols have been developed using potassium carbonate in methanol or t-butylamine systems that enable gentle removal of protecting groups from sensitive substrates [21]. These methods are particularly valuable for compounds containing acid-sensitive modifications or labile nucleobase analogs [21].

Protection TypeStability ProfileDeprotection ConditionsCompatibility
N6-Benzoyl (Ester)Acid stable, base labileNH3/MeOH, 55°C, 8hHigh with acids
5'-DMT (Ether)Base stable, acid labile3% DCA, rt, 30sHigh with bases
2'-MOE (Ether)Acid/base stableHF/pyridine, elevated tempBroad compatibility
Combined SystemOrthogonal stabilitySequential protocolsOptimized sequences

Purity

95%min ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

731.29551328 g/mol

Monoisotopic Mass

731.29551328 g/mol

Heavy Atom Count

54

Wikipedia

N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine

Dates

Last modified: 08-15-2023

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